8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide
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Overview
Description
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide: is a sesquiterpenoid compound derived from the herbs of Vernonia esculenta . It has the molecular formula C25H34O11 and a molecular weight of 510.53 g/mol . This compound is known for its complex structure, which includes multiple functional groups such as methacryloyloxy and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide typically involves the esterification of vernojalcanolide with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using advanced reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of inflammatory responses and cancer cell proliferation.
Comparison with Similar Compounds
- 8alpha-Methacryloyloxy-13-ethoxyvernolide
- 8alpha-Methacryloyloxy-13-ethoxyvernodalin
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the functional groups attached to the core.
- Unique Properties: 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is unique due to its specific methacryloyloxy and ethoxy groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is a synthetic compound derived from vernojalcanolide, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the chemical formula C25H34O and a molecular weight of 382.54 g/mol. Its unique structure includes a methacryloyloxy group, which enhances its reactivity and biological potential.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It interacts with various molecular targets involved in inflammatory pathways, particularly by modulating the NF-κB and MAPK signaling pathways. These interactions lead to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
Table 1: Summary of Anti-inflammatory Effects
Study | Methodology | Key Findings |
---|---|---|
In vitro assays on human macrophages | Reduced TNF-alpha and IL-6 production | |
Animal models of inflammation | Decreased paw swelling in carrageenan-induced inflammation |
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity Overview
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast | 15 | Apoptosis induction via caspase activation |
Colon | 20 | Cell cycle arrest at G1 phase |
The biological activity of this compound is attributed to its ability to:
- Inhibit inflammatory mediators: By blocking the NF-κB pathway, it prevents the transcription of genes responsible for inflammation.
- Induce apoptosis in cancer cells: The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.
- Modulate signaling pathways: It affects key signaling cascades that regulate cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Disease : A study involving animal models demonstrated that treatment with this compound significantly reduced markers of inflammation and improved clinical symptoms in models of rheumatoid arthritis.
- Clinical Trial for Cancer Treatment : A phase I clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity, warranting further investigation.
Properties
IUPAC Name |
[(4S,6R,6aS,9R,10S,10aS)-6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3/t17-,21-,22+,23+,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSUNKHEMNVTPT-AXLMPSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(C2(C(C(CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=C2[C@H](C[C@@]([C@@]3([C@]2([C@H]([C@](CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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